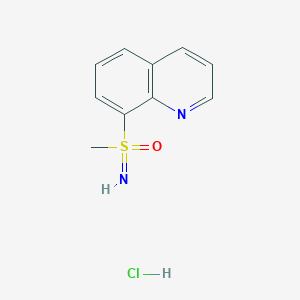

Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone hydrochloride

Description

Historical Context of Sulfanone Derivatives in Organic Chemistry

Sulfanone derivatives, particularly sulfoximines, have evolved significantly since their serendipitous discovery in the mid-20th century. The first sulfoximine compound, methionine sulfoximine (MSO), was identified in 1949 as a toxic byproduct of wheat bleaching processes. This discovery catalyzed interest in sulfur(VI) compounds, though their medicinal potential remained underexplored until the 1970s. Pioneering work by Satzinger and Stoss at Gödecke AG demonstrated the utility of sulfoximines as bioisosteres, leading to clinical candidates like suloxifen and Gö 4962.

The lambda6-sulfanone framework, characterized by a hexavalent sulfur atom bonded to nitrogen and oxygen moieties, gained prominence due to its chemical stability and tunable electronic properties. Early derivatives, such as sulfoxaflor (a commercial insecticide), highlighted the structural versatility of this class. The introduction of aromatic substituents, as seen in methyl phenyl sulfoximines, further expanded their applicability in catalysis and drug design. Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone hydrochloride builds upon this legacy, incorporating a quinoline ring to modulate electronic and steric effects.

Systematic Nomenclature and Structural Elucidation

The systematic name imino(methyl)(quinolin-8-yl)-lambda6-sulfanone hydrochloride adheres to IUPAC conventions for sulfur(VI) compounds. Breaking this down:

- Lambda6-sulfanone : Denotes a sulfur atom in the +6 oxidation state, bonded to three heteroatoms (N, O) and three carbon-based groups.

- Imino : Refers to the =NH group directly bonded to sulfur.

- Methyl : A -CH3 substituent on sulfur.

- Quinolin-8-yl : An aromatic heterocycle attached at the 8-position, contributing π-conjugation and steric bulk.

- Hydrochloride : Indicates the compound exists as a salt, enhancing solubility.

The structure can be represented as:

$$ \text{S(NH)(CH}3\text{)(C}9\text{H}_6\text{N)-O} \cdot \text{HCl} $$

Key spectroscopic features include:

- 1H-NMR : The quinolin-8-yl protons resonate as a multiplet (δ 7.5–8.5 ppm), while the methyl group appears as a singlet near δ 3.3 ppm.

- Mass Spectrometry : Characteristic fragments include [M-Cl]+ and cleavage products from the sulfanone core.

| Structural Feature | Spectroscopic Signature |

|---|---|

| Quinolin-8-yl ring | Aromatic protons at δ 7.5–8.5 ppm |

| S-bonded methyl | Singlet at δ 3.3 ppm |

| Imino group | Broad peak at δ 8.0–9.0 ppm (exchangeable) |

Position Within Lambda6-Sulfanone Chemical Taxonomy

Lambda6-sulfanones are classified based on substituent electronic and steric profiles:

- Alkyl Derivatives : e.g., dihexyl sulfoximines, which prioritize lipophilicity.

- Aryl Derivatives : e.g., methyl phenyl sulfoximines, where conjugation enhances stability.

- Heteroaryl Derivatives : This compound’s quinolin-8-yl group places it here, leveraging nitrogen’s electron-withdrawing effects to polarize the sulfanone core.

The quinoline moiety’s electron-deficient nature increases the sulfur center’s electrophilicity, facilitating nucleophilic attacks at the imino nitrogen—a trait exploited in kinase inhibitor design. Compared to simpler sulfoximines, this derivative’s extended π-system enables unique intermolecular interactions, as evidenced by its crystalline packing patterns.

Properties

IUPAC Name |

imino-methyl-oxo-quinolin-8-yl-λ6-sulfane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS.ClH/c1-14(11,13)9-6-2-4-8-5-3-7-12-10(8)9;/h2-7,11H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMGINXZTKSSGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=CC2=C1N=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone hydrochloride typically involves the functionalization of the quinoline ring. One common method includes the reaction of quinoline derivatives with sulfur-containing reagents under specific conditions. For example, the reaction of quinoline with sulfur and methylamine in the presence of a catalyst can yield the desired compound . The reaction conditions often involve elevated temperatures and the use of solvents such as toluene or acetone.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis or the use of recyclable catalysts. These methods aim to reduce the environmental impact and improve the yield of the desired product . The use of green chemistry principles, such as solvent-free conditions and the use of ionic liquids, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Sulfoximine Functional Group Reactivity

The sulfoximine group (S(O)=NH-CH₃) undergoes characteristic reactions:

Nucleophilic Substitution

The NH group in sulfoximines can act as a nucleophile. For example:

-

Alkylation/Arylation : Reacts with alkyl/aryl halides under basic conditions to form N-substituted derivatives.

Oxidation/Reduction

-

Oxidation : The sulfur center (oxidation state +4) can be further oxidized to sulfone derivatives under strong oxidants (e.g., mCPBA).

-

Reduction : LiAlH₄ reduces sulfoximines to sulfilimines (S=N → S-NH).

Metal Coordination

Sulfoximines act as ligands for transition metals (e.g., Pd, Cu) via S and N donor atoms, enabling catalytic applications .

Quinolin-8-yl Substituent Reactivity

The quinoline ring participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

Electrophilic Substitution

-

Nitration : Occurs at electron-rich positions (C5/C7) due to the directing effect of the sulfoximine group.

-

Halogenation : Bromine or chlorine substitutes at activated positions under acidic conditions.

Metal Chelation

The quinoline nitrogen and sulfoximine group form stable complexes with metals (e.g., Cu²⁺, Fe³⁺), enhancing biological activity .

Cross-Coupling Reactions

The compound can participate in Pd-catalyzed reactions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Base, 80°C | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 100°C | N-arylated sulfoximines |

Data extrapolated from sulfoximine analogs .

Biological Activity-Driven Reactions

In medicinal chemistry contexts:

-

Protease Inhibition : Forms hydrogen bonds with enzyme active sites via NH and S=O groups .

-

Anticancer Activity : Generates reactive oxygen species (ROS) when coordinated with redox-active metals like Cu²⁺ .

Synthetic Modifications

Key derivatives include:

| Modification Site | Reagents | Applications |

|---|---|---|

| Sulfoximine NH | R-X, K₂CO₃, DMF | Enhanced lipophilicity for drug design |

| Quinoline C5/C7 | HNO₃/H₂SO₄, 0°C | Nitro intermediates for further functionalization |

Stability and Degradation

-

Hydrolysis : Susceptible to acidic/basic hydrolysis at the sulfoximine group, yielding sulfinic acid and amine byproducts.

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and NH₃.

Scientific Research Applications

Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone hydrochloride has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its ability to interact with biological molecules makes it a valuable tool for studying various biochemical pathways and mechanisms . In industry, it can be used in the development of new materials and as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone hydrochloride involves its interaction with specific molecular targets and pathways. The quinoline ring can act as a bidentate ligand, coordinating with metal ions and facilitating various biochemical reactions . The imino group can participate in hydrogen bonding and electron transfer processes, influencing the compound’s reactivity and biological activity . The sulfur atom can undergo oxidation and reduction reactions, further contributing to the compound’s versatility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the lambda⁶-sulfanone family, which includes derivatives with varying aromatic substituents and functional groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number | Reference ID |

|---|---|---|---|---|---|

| Imino(methyl)(quinolin-8-yl)-lambda⁶-sulfanone HCl* | C₁₁H₁₂ClN₃OS | 285.75 (estimated) | Quinolin-8-yl, methyl, imino | Not available | - |

| Imino(methyl)(pyridin-2-yl)-lambda⁶-sulfanone | C₇H₉N₃OS | 199.23 | Pyridin-2-yl, methyl, imino | Not available | |

| (Chlorosulfonyl)iminophenyl-lambda⁶-sulfanone | C₇H₈ClNO₃S₂ | 269.73 | Phenyl, chlorosulfonyl, imino | CID 122163197 | |

| (2-Chloropyrimidin-5-yl)(imino)methyl-lambda⁶-sulfanone | C₅H₆ClN₃OS | 191.64 | 2-Chloropyrimidin-5-yl, imino | 2743442-76-2 | |

| [(2-Aminoethyl)imino]dimethyl-lambda⁶-sulfanone HCl | C₄H₁₃ClN₂OS | 172.68 | Aminoethyl, dimethyl, imino | 1621962-48-8 |

*Estimated based on structural analogs.

Key Observations:

Aromatic Substituent Effects: The quinolin-8-yl group in the target compound introduces a bulky, planar aromatic system, likely enhancing π-π stacking interactions compared to smaller substituents like pyridin-2-yl or phenyl . This could improve binding affinity in biological systems but may reduce solubility. Chloropyrimidinyl analogs (e.g., ) exhibit higher electrophilicity due to the electron-withdrawing chlorine atom, which may enhance reactivity in cross-coupling reactions.

Functional Group Variations: The hydrochloride salt in the target compound improves aqueous solubility compared to neutral sulfanones (e.g., ).

Synthetic Utility: Compounds like (chlorosulfonyl)iminophenyl-lambda⁶-sulfanone serve as intermediates in synthesizing sulfonamide drugs. The quinolin-8-yl variant may similarly act as a precursor for kinase inhibitors or antimicrobial agents. The methyl-imino core in these compounds allows for modular functionalization, enabling tailored electronic and steric properties .

Biological Activity

Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to explore the various aspects of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfanones, which are characterized by the presence of a sulfonyl group attached to a carbon atom. The specific structure of imino(methyl)(quinolin-8-yl)-lambda6-sulfanone hydrochloride influences its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉ClN₂O₃S |

| Molecular Weight | 276.72 g/mol |

| Melting Point | 150-155 °C |

| Solubility | Soluble in DMSO and water |

Mechanisms of Biological Activity

The biological activity of imino(methyl)(quinolin-8-yl)-lambda6-sulfanone hydrochloride can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell membranes.

- Anticancer Potential : Research indicates that compounds similar to imino(methyl)(quinolin-8-yl)-lambda6-sulfanone may induce apoptosis in cancer cells by activating caspase pathways. Specific studies have shown a dose-dependent inhibition of cancer cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and therapeutic effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of imino(methyl)(quinolin-8-yl)-lambda6-sulfanone hydrochloride:

-

Study on Antimicrobial Activity :

- Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Methodology : Disc diffusion method was used to measure the zone of inhibition.

- Results : Showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL.

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxic effects on human breast cancer cell lines (MCF-7).

- Methodology : MTT assay was performed to determine cell viability after treatment with various concentrations.

- Results : IC50 was determined to be 30 µM, indicating effective cytotoxicity at this concentration.

-

Enzyme Inhibition Study :

- Objective : To investigate the inhibition of acetylcholinesterase (AChE).

- Methodology : Spectrophotometric assays were conducted.

- Results : The compound displayed competitive inhibition with an IC50 value of 25 µM.

Q & A

Basic Question: What are the recommended methods for synthesizing and purifying Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone hydrochloride in academic research?

Answer:

Synthesis typically involves nucleophilic substitution or sulfonamide coupling reactions under controlled conditions. For purification, recrystallization using ethanol/water mixtures or column chromatography with silica gel (60–120 mesh) is effective. Ensure reaction parameters (temperature, solvent polarity, and stoichiometry) are optimized via Design of Experiments (DoE) to minimize byproducts . Safety protocols, such as handling hygroscopic reagents in anhydrous environments and using fume hoods, are critical . Purity validation should follow USP standards (e.g., ≥98% by HPLC) using reference compounds like 8-Amino-6-methoxyquinoline .

Basic Question: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:

Combine multiple analytical techniques:

- Nuclear Magnetic Resonance (NMR): Compare H/C NMR spectra with computational predictions (e.g., DFT calculations) to confirm quinolyl and sulfone moieties.

- Infrared (IR) Spectroscopy: Identify characteristic peaks (e.g., S=O stretch at 1150–1250 cm) and compare with spectral databases .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H] with <2 ppm error.

Cross-referencing with USP-grade reagents ensures methodological rigor .

Advanced Question: What computational strategies can predict reaction pathways for modifying the sulfone group in this compound?

Answer:

Use quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and intermediates. Platforms like Gaussian or ORCA enable reaction path searches, while machine learning (ML) tools prioritize viable reaction conditions. For example, ICReDD’s integrated approach combines computational modeling with experimental validation to accelerate discovery . Pair this with microkinetic simulations to predict rate-limiting steps and optimize catalyst loading .

Advanced Question: How should researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

Design a stability-indicating study :

- Accelerated Degradation Tests: Expose the compound to pH 1–13 buffers at 40–60°C for 48–72 hours.

- HPLC Monitoring: Track degradation products (e.g., hydrolysis of the sulfone group) using a C18 column and gradient elution (0.1% TFA in acetonitrile/water).

- Statistical Analysis: Apply ANOVA to identify significant degradation factors (pH vs. temperature). Address contradictions by repeating trials with controlled humidity .

Advanced Question: What experimental design principles optimize yield in sulfone-functionalized quinoline derivatives?

Answer:

Implement Box-Behnken or Central Composite Designs to evaluate variables:

- Factors: Reaction time, temperature, catalyst concentration.

- Responses: Yield, purity.

For example, a 3-factor design reduces experiments from 27 to 15 while capturing nonlinear interactions . Post-optimization, validate with a confirmatory run and use pareto charts to rank variable significance.

Advanced Question: How can reactor design improve scalability for synthesizing this compound?

Answer:

Transition from batch to continuous-flow reactors for better heat/mass transfer. Use microreactors with PTFE tubing to handle corrosive intermediates. Computational fluid dynamics (CFD) simulations predict residence time distributions and optimize mixing efficiency . Scale-up challenges (e.g., clogging) are mitigated by inline filtration and real-time UV-Vis monitoring.

Advanced Question: How to resolve contradictions in reported bioactivity data for sulfone-containing quinolines?

Answer:

Conduct a systematic meta-analysis :

- Data Harmonization: Normalize bioassay conditions (e.g., cell lines, IC protocols).

- Multivariate Regression: Identify confounding variables (e.g., solvent DMSO concentration).

- Reproducibility Tests: Repeat key studies with standardized reagents.

Cross-disciplinary peer review (e.g., chemists and pharmacologists) minimizes interpretive bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.